2-(2-Isothiocyanatoethyl)pyridine
Description
2-(2-Isothiocyanatoethyl)pyridine (CAS: 36810-91-0) is a pyridine derivative featuring an isothiocyanate (-N=C=S) group attached to an ethyl chain at the 2-position of the pyridine ring. This compound is of significant interest in organic and medicinal chemistry due to the reactivity of the isothiocyanate group, which enables conjugation with nucleophiles (e.g., amines, thiols) to form stable thiourea or thioether linkages. Such properties make it valuable in drug design, bioconjugation, and materials science .
Structure
3D Structure
Properties
IUPAC Name |
2-(2-isothiocyanatoethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c11-7-9-6-4-8-3-1-2-5-10-8/h1-3,5H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLUFOQCPWIXMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701300367 | |
| Record name | 2-(2-Isothiocyanatoethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36810-91-0 | |
| Record name | 2-(2-Isothiocyanatoethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36810-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Isothiocyanatoethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following pyridine derivatives are structurally related to 2-(2-isothiocyanatoethyl)pyridine, differing primarily in substituent groups (Table 1):
Table 1: Structural Comparison of Pyridine Derivatives
Reactivity and Chemical Behavior
- Isothiocyanate vs. Isocyanide: The isothiocyanate group in 2-(2-isothiocyanatoethyl)pyridine reacts readily with amines to form thioureas, while the isocyanide group in 2-(2-isocyanoethyl)pyridine participates in cycloaddition reactions (e.g., Passerini or Ugi reactions) .
- Aminoethylpyridine: The primary amine in 2-(2-aminoethyl)pyridine acts as a nucleophile, enabling Schiff base formation or coordination to metal ions, making it useful in catalysis and ligand design .
- Chloromethylpyridine : The chloromethyl group undergoes nucleophilic substitution, facilitating alkylation reactions. Its hydrochloride salt enhances water solubility but poses handling risks (e.g., irritation) .
Physicochemical Properties
Table 2: Physical and Chemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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